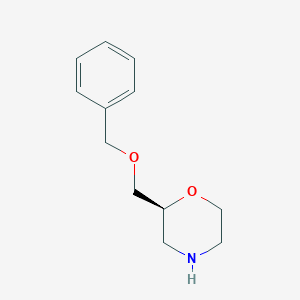

(S)-2-((benzyloxy)methyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-4-11(5-3-1)9-14-10-12-8-13-6-7-15-12/h1-5,12-13H,6-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMONFJPVVMPUTF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Benzyloxy Methyl Morpholine

Enantioselective Synthesis Strategies

The creation of enantiomerically pure (S)-2-((benzyloxy)methyl)morpholine relies on several key enantioselective strategies. These methods are designed to control the stereochemistry at the C-2 position, ensuring the desired (S)-configuration.

The chiral pool approach leverages readily available and enantiomerically pure natural products as starting materials. Amino acids are particularly useful precursors for the synthesis of this compound. For instance, (S)-serine can be converted into the target molecule through a series of chemical transformations. This strategy takes advantage of the inherent chirality of the starting material to establish the stereocenter in the final product. The synthesis often involves the reduction of the carboxylic acid moiety, protection of the amino and hydroxyl groups, and subsequent cyclization to form the morpholine (B109124) ring.

Another common chiral precursor is (R)-glycidol, which can be transformed into this compound. This process typically involves the opening of the epoxide ring by a suitable amine, followed by cyclization. The stereochemistry of the final product is dictated by the stereochemistry of the starting epoxide.

A reported synthesis of a derivative, (S)-2-(hydroxymethyl)morpholine, starts from (S)-serine methyl ester hydrochloride. This intermediate is then N-protected and reduced to the corresponding amino alcohol, which can be further elaborated to form the morpholine ring.

Chiral auxiliary-mediated synthesis is another powerful strategy to achieve enantioselectivity. In this approach, a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of substituted morpholines, Evans' chiral auxiliaries, such as oxazolidinones, have been employed. The auxiliary can be attached to a prochiral substrate, and subsequent reactions, like alkylation or reduction, proceed with high diastereoselectivity due to the steric influence of the auxiliary. The final step involves the cleavage of the auxiliary to yield the enantiomerically enriched product.

Enantioselective catalysis offers an efficient and atom-economical approach to the synthesis of chiral morpholines. This method utilizes a small amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product.

One such catalytic strategy involves the asymmetric hydrogenation of a prochiral enamine or imine precursor. Chiral transition metal catalysts, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effectively reduce the double bond with high enantioselectivity, establishing the stereocenter at the C-2 position.

Another catalytic approach is the intramolecular cyclization of an amino alcohol precursor, catalyzed by a chiral Lewis acid or Brønsted acid. The catalyst coordinates to the substrate in a way that favors the formation of one enantiomer over the other during the ring-closing step.

Optimization of Reaction Conditions and Yields in Scalable Syntheses

For the practical application of this compound as a building block, the development of a scalable and efficient synthesis is crucial. This involves the optimization of reaction conditions to maximize the yield and purity of the product while minimizing costs and environmental impact.

Key parameters that are often optimized include the choice of solvent, reaction temperature, concentration of reactants, and catalyst loading. For example, in the cyclization step to form the morpholine ring, the choice of base and solvent can have a significant impact on the reaction rate and yield.

One reported multi-kilogram scale synthesis of a related compound, (S)-N-Boc-2-hydroxymethyl-morpholine, highlights the importance of process optimization. In this synthesis, the cyclization of the N-Boc-amino diol was initially carried out using sodium hydride in tetrahydrofuran (B95107) (THF), but this was found to be sluggish. A switch to a more efficient cyclization protocol using potassium tert-butoxide in THF at reflux significantly improved the process.

The table below summarizes some of the key reaction steps and their optimized conditions in the synthesis of a related morpholine derivative.

| Reaction Step | Initial Conditions | Optimized Conditions | Yield/Outcome | Reference |

| N-Boc Protection | (Boc)2O, NaOH, H2O/Dioxane | (Boc)2O, NaOH, H2O/Dioxane | High Yield | |

| Amide Reduction | BH3·THF | BH3·THF | High Yield | |

| Cyclization | NaH, THF, reflux | KOt-Bu, THF, reflux | Improved reaction time and scalability |

Reactivity and Transformations of S 2 Benzyloxy Methyl Morpholine

Reactions at the Morpholine (B109124) Nitrogen Atom

The secondary amine within the morpholine ring of (S)-2-((benzyloxy)methyl)morpholine is a key site for functionalization, readily undergoing reactions to form a variety of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces an alkyl group onto the morpholine nitrogen. This transformation is typically achieved by reacting the morpholine with an alkyl halide or other electrophilic alkylating agents. acsgcipr.org For instance, the N-alkylation of anilines with benzyl (B1604629) alcohol can be catalyzed by iridium(III) and ruthenium(II) complexes. nih.gov A variety of substrates with different electronic properties on the aryl ring of aniline (B41778) have been successfully alkylated with benzyl alcohol in high yields. nih.gov

N-acylation involves the introduction of an acyl group to the morpholine nitrogen, forming an amide linkage. This is commonly carried out using acyl chlorides or anhydrides. rsc.org These reactions are fundamental in modifying the electronic and steric properties of the morpholine nitrogen, which can be crucial for its application in more complex molecular architectures.

Formation of N-Substituted Morpholine Derivatives

The N-alkylation and N-acylation reactions are primary methods for the synthesis of a diverse range of N-substituted morpholine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science. For example, a palladium-catalyzed carboamination reaction has been developed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method allows for the creation of morpholine products as single stereoisomers in moderate to good yields. nih.gov

The synthesis of N-substituted morpholine nucleoside derivatives has also been reported, highlighting the versatility of the morpholine scaffold in creating complex, biologically relevant molecules. nih.gov This process involves the oxidation of ribonucleosides to dialdehydes, followed by reductive amination with various alkylamine hydrochloride salts. nih.gov

Reactions Involving the Hydroxyl Group Precursor (Synthetic Equivalents)

The benzyloxymethyl group in this compound serves as a protected form of a primary hydroxyl group. This protecting group strategy is crucial for performing reactions at other sites of the molecule without affecting the hydroxyl functionality.

The benzyl ether can be considered a synthetic equivalent of an alcohol. The use of benzyl ethers is a common strategy in organic synthesis to protect hydroxyl groups. organic-chemistry.org The benzyl group can be introduced under basic conditions via the Williamson ether synthesis, where an alcohol is deprotonated and then reacted with benzyl bromide. organic-chemistry.org For substrates that are sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

Transformations of the Benzyloxymethyl Group

The benzyloxymethyl group is not merely a protecting group but also a handle for further molecular elaboration.

Deprotection Strategies (e.g., Hydrogenolysis)

The removal of the benzyl group to unveil the primary alcohol is a key transformation. The most common method for deprotection is catalytic hydrogenolysis. youtube.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. acsgcipr.orgnih.gov The reaction cleaves the benzyl-oxygen bond to yield the desired alcohol and toluene (B28343) as a byproduct, which is generally easy to remove. youtube.comyoutube.com

This deprotection is often performed under mild conditions and is compatible with a range of other functional groups, although care must be taken with substrates that have other reducible moieties. organic-chemistry.orgacsgcipr.org The mechanism of hydrogenolysis involves the adsorption of the substrate and hydrogen onto the catalyst surface, leading to the cleavage of the C-O bond. acsgcipr.orgresearchgate.net

Table 1: Common Conditions for Benzyl Ether Deprotection

| Catalyst | Hydrogen Source | Solvent | Temperature | Reference |

| Pd/C | H₂ gas | Various (e.g., Ethanol, Ethyl Acetate) | Room Temperature | youtube.com |

| Pd/C | Ammonium Formate | Methanol | Reflux | nih.gov |

| Pd(OAc)₂ | H₂ gas | Toluene | 105 °C | nih.gov |

Further Functionalization of the Primary Alcohol (Post-Deprotection)

Once the benzyl group is removed, the resulting primary alcohol, (S)-morpholin-2-ylmethanol, is available for a wide array of further functionalization reactions. nih.govnih.gov The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or esterified to introduce new functional moieties. This versatility makes this compound a valuable precursor for the synthesis of more complex and functionally diverse morpholine derivatives.

For example, the primary alcohol can be a starting point for the synthesis of various bioactive compounds and ligands for catalysis. The ability to unmask this reactive group at a late stage in a synthetic sequence is a powerful tool for the efficient construction of target molecules.

Stereochemical Stability and Integrity During Transformations

The utility of this compound as a chiral building block in asymmetric synthesis is fundamentally dependent on the stability of its stereocenter at the C2 position. The integrity of this chiral center throughout various chemical transformations is paramount to ensure the enantiopurity of the final products. Research in this area indicates a high degree of stereochemical stability under many standard synthetic conditions, although the potential for epimerization exists under specific, often catalyzed, reaction pathways.

The stereocenter at C2 is part of an ether linkage, which generally imparts significant stability. This is in contrast to stereocenters that are alpha to a carbonyl group or other activating functionalities, which can be more prone to racemization or epimerization. The synthesis of complex molecules, such as the neurokinin-1 (NK1) receptor antagonist Aprepitant, relies on the stereochemical fidelity of intermediates derived from this compound. The successful multi-step syntheses of such compounds with high enantiomeric excess are a testament to the stability of the C2 stereocenter under a variety of reaction conditions, including reductions, and coupling reactions.

However, the stability of the morpholine ring system is not absolute. Studies on the epimerization of substituted morpholines have shown that stereochemical inversion can be induced. For instance, visible light-mediated, diastereoselective epimerization of certain morpholine derivatives has been demonstrated. In these cases, a thiyl radical-mediated hydrogen atom transfer (HAT) mechanism can lead to the inversion of a stereocenter at a position alpha to the nitrogen atom. Notably, in a study involving a 2,5-disubstituted morpholine, it was observed that selective epimerization occurred at the α-amino C-H bond without affecting the stereocenter at the tertiary α-alkoxy site. This finding suggests that the C2 ether stereocenter of a compound like this compound is robust even under conditions that can epimerize other positions on the morpholine ring.

Conversely, in the synthesis of certain C2-functionalized morpholines, it has been noted that the stereochemical integrity can be compromised under specific conditions. For example, during a reductive amination step to produce C2-functionalized N-benzyl protected morpholines, significant racemization of the α-stereocenter was observed at temperatures above -78 °C. nih.gov This highlights that while generally stable, the chiral integrity can be sensitive to reaction temperature and the specific reagents employed, particularly when the C2 substituent itself is involved in the reaction mechanism or can be activated towards epimerization.

Applications in Asymmetric Organic Synthesis

(S)-2-((benzyloxy)methyl)morpholine as a Chiral Building Block

The structural features of this compound, including the stereogenic center at the C2 position, the secondary amine, and the protected primary alcohol, provide multiple points for synthetic elaboration. This allows for its seamless incorporation into larger molecules, transferring its chirality to the final product.

Synthesis of Enantiopure Amines and Amino Alcohols

This compound serves as a valuable precursor for the synthesis of a variety of enantiopure amines and amino alcohols. The morpholine (B109124) nitrogen can be readily functionalized, and subsequent ring-opening or modification of the side chain can lead to diverse chiral products. While direct synthetic routes starting from this compound to produce other distinct enantiopure amines or amino alcohols are not extensively documented in dedicated studies, the principle is well-established through the synthesis of related bioactive molecules. For instance, derivatives of the antidepressant drug reboxetine, which features a 2-substituted morpholine core, have been synthesized using chiral morpholine precursors. nih.gov This highlights the potential of this compound to be a starting point for the synthesis of pharmacologically active amines.

The general strategy involves N-alkylation or N-acylation of the morpholine nitrogen, followed by transformations of the benzyloxymethyl group. For example, debenzylation would unmask a primary alcohol, which can be further oxidized or functionalized. Alternatively, the entire morpholine ring can act as a chiral template, with subsequent cleavage to yield acyclic amino alcohols.

Construction of Complex Polycyclic Nitrogen Heterocycles

The morpholine scaffold of this compound can be elaborated into more complex polycyclic nitrogen-containing heterocycles. This can be achieved through reactions that form new rings fused to the morpholine core. While specific examples commencing with this compound are not prevalent in the literature, the general strategies for the synthesis of fused bicyclic morpholines are known and applicable. semanticscholar.org

One potential approach involves the functionalization of the morpholine nitrogen with a group capable of undergoing an intramolecular cyclization. For example, N-alkylation with a substrate containing a latent electrophile or a group amenable to ring-closing metathesis could lead to the formation of fused ring systems. The inherent chirality of the starting morpholine would be expected to influence the stereochemical outcome of such cyclizations, providing access to enantiomerically enriched polycyclic structures. The synthesis of various benzo-fused nitrogen heterocycles through tandem reactions demonstrates the feasibility of constructing complex polycyclic systems from simpler building blocks. semanticscholar.org

Role in the Synthesis of Chiral Ligands and Catalysts

The development of novel chiral ligands is crucial for advancing the field of asymmetric catalysis. Chiral morpholines can serve as excellent backbones for the design of new ligands due to their conformational rigidity and the presence of a key stereocenter. While the direct use of this compound as a precursor for a widely used commercial ligand is not established, its structure is highly amenable to such applications.

The synthesis of chiral ligands often involves the introduction of coordinating groups, such as phosphines or other heteroatoms, onto a chiral scaffold. The nitrogen atom of this compound can be readily functionalized with phosphorus-containing moieties to create P,N-ligands. For instance, reaction with chlorodiphenylphosphine (B86185) would yield a phosphino-morpholine derivative. The benzyloxymethyl side chain also offers a handle for further modification, allowing for the synthesis of bidentate or tridentate ligands. The synthesis of axially chiral oxazoline-carbene ligands from chiral amino alcohols demonstrates a relevant synthetic strategy that could be adapted for morpholine-based systems. rsc.org

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The chiral environment provided by the this compound scaffold can be exploited to direct the stereoselective formation of new chemical bonds. By converting the morpholine into a chiral auxiliary, it can control the facial selectivity of reactions at an attached prochiral center.

A common strategy involves the N-acylation of the morpholine, for example, with a propionyl group, to form an N-acyl derivative. Deprotonation of the α-carbon of the acyl group would generate a chiral enolate. The subsequent alkylation of this enolate would be expected to proceed with high diastereoselectivity, dictated by the stereochemistry of the C2 substituent on the morpholine ring. This approach is analogous to the well-established use of other chiral auxiliaries, such as Evans oxazolidinones and proline derivatives, in diastereoselective alkylations. atamanchemicals.comnih.gov After the stereoselective bond formation, the chiral auxiliary can be cleaved to afford the enantiomerically enriched product.

The following table illustrates the potential of chiral auxiliaries to direct stereoselective alkylations, a principle that can be extended to derivatives of this compound.

| Chiral Auxiliary System | Electrophile | Diastereomeric Ratio (d.r.) |

| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Benzaldehyde | 97:3 |

| (+)-Menthyl N-Boc-4-silyloxyprolinate | Allyl bromide | 89:11 |

| (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl (B1604629) bromide | 94% de |

This table presents data for analogous chiral auxiliary systems to illustrate the principle of diastereoselective alkylation. atamanchemicals.comnih.gov

Cascade and Multicomponent Reactions Utilizing the Morpholine Scaffold

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis for the rapid construction of molecular complexity from simple starting materials. The morpholine scaffold can participate in such reactions, acting as a key building block that introduces both a heterocyclic motif and a chiral center in a single step.

While specific cascade or multicomponent reactions that explicitly utilize this compound as a primary reactant are not widely reported, the potential for its involvement is significant. For instance, the nitrogen atom of the morpholine could act as a nucleophile in a multicomponent reaction, such as a Ugi or Passerini reaction, leading to the formation of highly functionalized and stereochemically complex products. A multicomponent approach for the synthesis of other substituted morpholine derivatives has been described, demonstrating the feasibility of this strategy. nih.gov

The development of novel cascade reactions involving chiral morpholine derivatives could provide efficient access to unique and medicinally relevant scaffolds. Such reactions could involve an initial intermolecular bond formation followed by one or more intramolecular cyclizations, with the stereochemical outcome controlled by the chiral morpholine unit.

Advanced Synthetic Applications of Derivatives

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The morpholine (B109124) ring is a common feature in many biologically active compounds. The "(S)-2-((benzyloxy)methyl)morpholine" moiety, in particular, provides a stereochemically defined building block for the asymmetric synthesis of important pharmaceutical agents.

The enantiomerically pure nature of this compound and its derivatives makes them crucial intermediates in the synthesis of single-enantiomer drugs. nih.gov The use of such chiral building blocks circumvents the need for challenging resolutions of racemic mixtures later in the synthetic sequence. nih.gov

Aprepitant: A key application of a derivative of this scaffold is in the synthesis of Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. patsnap.comgoogle.com The synthesis of Aprepitant relies on the stereoselective construction of the morpholine core. researchgate.net A critical intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-morpholine, shares the core stereochemistry derived from related morpholine precursors. google.comgoogle.com The synthesis often involves the coupling of a chiral alcohol with a suitably functionalized morpholin-2-one (B1368128) derivative, establishing the required stereocenters early in the process. researchgate.net

Reboxetine: The selective norepinephrine (B1679862) reuptake inhibitor, Reboxetine, used in the treatment of depression, is another example of a chiral drug whose synthesis can utilize derivatives of the morpholine scaffold. nih.gov Specifically, the active (S,S)-enantiomer, known as Esreboxetine, has been a target of asymmetric synthesis. newdrugapprovals.org Chiral syntheses have been developed starting from precursors like (S)-2-(hydroxymethyl)morpholine to construct the (2S)-2-[(S)-(2-ethoxyphenoxy)(phenyl)methyl]morpholine core of the drug. newdrugapprovals.orgresearchgate.net These routes often involve the strategic opening of a chiral epoxide followed by cyclization to form the morpholine ring with the desired stereochemistry. newdrugapprovals.org

Table 1: Chiral Drugs Synthesized from Morpholine Precursors

| Drug Name | Therapeutic Class | Key Morpholine Intermediate |

| Aprepitant | NK-1 Receptor Antagonist | (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-morpholine google.comgoogle.com |

| Reboxetine (Esreboxetine) | Norepinephrine Reuptake Inhibitor | (S)-2-(hydroxymethyl)morpholine researchgate.net |

The synthesis of analogues of complex natural products is a vital strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to simplify the molecular structure for easier synthesis. mdpi.com The morpholine scaffold can be incorporated into natural product structures to create novel analogues with potentially enhanced or altered biological activity. researchgate.net

Morpholino-Zampanolide Analogues: Researchers have synthesized analogues of the potent cytotoxic marine macrolide, (–)-zampanolide, by replacing the natural tetrahydropyran (B127337) ring with a substituted morpholine moiety. researchgate.net This was achieved through a convergent synthesis where a functionalized morpholine building block was prepared and incorporated into the macrolactone core. researchgate.net The resulting N-acetyl and N-benzoyl morpholino-zampanolides demonstrated nanomolar antiproliferative activity, comparable to the natural product itself, highlighting the morpholine ring as a successful bioisostere for the tetrahydropyran in this context. researchgate.net

Design and Synthesis of Novel Chiral Auxiliaries Based on the Morpholine Core

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high stereoselectivity. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. sigmaaldrich.com

While specific examples of chiral auxiliaries directly derived from this compound are not extensively documented in readily available literature, the rigid and stereochemically defined nature of the morpholine ring system makes it an attractive scaffold for such applications. researchgate.net The design of a chiral auxiliary based on this core would involve attaching a reactive group to the morpholine nitrogen or the side chain, which would then be used to connect the substrate. The steric bulk and electronic properties of the benzyloxymethyl group and the morpholine ring itself would influence the facial selectivity of reactions on the attached substrate. For instance, amides derived from chiral morpholines could be used to direct the stereoselective alkylation of the α-carbon, similar to the well-established pseudoephedrine and pseudoephenamine auxiliaries. nih.gov

Development of Chiral Organocatalysts Incorporating the this compound Unit

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Chiral organocatalysts are particularly valuable for their ability to produce enantiomerically enriched products. The this compound scaffold is a potential building block for the synthesis of such catalysts. sfu.ca

The secondary amine of the morpholine ring can be a key functional group for various types of organocatalysis, including enamine and iminium ion catalysis. By incorporating the this compound unit into a larger molecular framework, it is possible to create a chiral environment around the catalytic center. For example, the morpholine nitrogen could be part of a more complex structure, such as a chiral pyridine (B92270) or a bifunctional catalyst containing both a basic nitrogen site and a hydrogen-bond donor. sfu.ca These catalysts could be applied to a range of asymmetric transformations, including Diels-Alder reactions, Michael additions, and aldol (B89426) reactions. sfu.ca The stereochemical outcome of these reactions would be dictated by the chiral morpholine unit, which controls the trajectory of the incoming reagents. sfu.ca

Analytical and Characterization Methodologies in Synthetic Research

Spectroscopic Techniques for Structural Elucidation of New Derivatives

Spectroscopy is indispensable for elucidating the molecular structure of newly synthesized compounds. By probing how molecules interact with electromagnetic radiation, these techniques reveal detailed information about the atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton skeletons of (S)-2-((benzyloxy)methyl)morpholine derivatives.

In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons provide a wealth of information. The protons of the morpholine (B109124) ring typically appear as a series of multiplets in the range of 2.5-4.0 ppm. chemicalbook.comst-andrews.ac.uk The benzylic protons (PhCH₂) and the methylene (B1212753) protons adjacent to the ether oxygen (OCH₂) would be expected to appear as distinct signals, likely in the 4.5 ppm and 3.5-3.7 ppm regions, respectively. rsc.orgchemicalbook.com The aromatic protons of the benzyl (B1604629) group would produce signals in the 7.2-7.4 ppm range. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon atoms of the morpholine ring typically resonate between 45 and 70 ppm. nist.govrsc.orgdocbrown.info The benzylic carbon and the carbons of the (benzyloxy)methyl substituent would have characteristic shifts influenced by the attached oxygen and phenyl group. rsc.orgnih.gov The aromatic carbons of the benzyl ring would be observed in the 127-138 ppm region. nih.govbldpharm.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used to establish the connectivity between protons and carbons unambiguously. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.)

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Morpholine C2-H | Multiplet, ~3.8 | ~75 |

| Morpholine C3-H₂ | Multiplet, ~2.8 | ~46 |

| Morpholine N4-H | Broad Singlet, ~2.0 | - |

| Morpholine C5-H₂ | Multiplet, ~2.6 | ~46 |

| Morpholine C6-H₂ | Multiplet, ~3.6 | ~67 |

| C2-CH₂-O | Multiplet, ~3.5 | ~74 |

| O-CH₂-Ph | Singlet, ~4.5 | ~73 |

| Phenyl C-H (ortho, meta, para) | Multiplet, 7.2-7.4 | 127-129 |

| Phenyl C (quaternary) | - | ~138 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a new this compound derivative. chemicalbook.com

The ionization process, often electrospray ionization (ESI) for polar molecules like morpholine derivatives, generates a molecular ion (M+H)⁺. For this compound (C₁₂H₁₇NO₂), the expected exact mass of the protonated molecule would be calculated and compared against the experimental value. Fragmentation patterns observed in the MS/MS spectrum offer further structural confirmation. Common fragmentation pathways would include the loss of the benzyl group (a prominent peak at m/z 91 for the tropylium (B1234903) ion) and cleavages within the morpholine ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 | Molecular Ion |

| [M-C₇H₇]⁺ | C₅H₁₀NO₂⁺ | 116.0655 | Loss of benzyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl/Tropylium cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a this compound derivative would exhibit characteristic absorption bands. Key expected peaks include C-H stretching vibrations from the aliphatic morpholine ring and the aromatic benzyl group around 2850-3100 cm⁻¹. nist.govheraldopenaccess.us A strong C-O-C stretching band for the ether linkage would be prominent in the 1070-1150 cm⁻¹ region. rsc.org The N-H stretching of the secondary amine in the morpholine ring would appear as a moderate band around 3300-3500 cm⁻¹. heraldopenaccess.usuma.es

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O-C (ether) | Stretch | 1070 - 1150 |

| C-N (amine) | Stretch | 1020 - 1220 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both isolating the desired product from a reaction mixture and for assessing its purity, particularly its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

For chiral molecules like this compound, it is critical to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. windows.net Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. windows.netnih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of racemic compounds, including those with morpholine scaffolds. nih.gov By comparing the peak areas of the (S) and (R) enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated using the formula: ee (%) = [([S] - [R]) / ([S] + [R])] x 100. The development of a successful chiral HPLC method is a key step in validating an asymmetric synthesis. nist.govresearchgate.net

Table 4: Illustrative Chiral HPLC Data for a Mixture of 2-((benzyloxy)methyl)morpholine (B8624321) Enantiomers (Note: This is a hypothetical example to illustrate the principle of chiral separation.)

| Enantiomer | Retention Time (min) | Peak Area |

| (R)-2-((benzyloxy)methyl)morpholine | 8.5 | 50,000 |

| This compound | 10.2 | 950,000 |

| Calculated Enantiomeric Excess (ee) | 90% |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While this compound itself may have limited volatility due to its molecular weight and polar N-H group, GC analysis can be employed for more volatile precursors or derivatives.

Often, for GC analysis of amines like morpholine, a derivatization step is performed to increase volatility and improve chromatographic peak shape. For instance, the secondary amine can be acylated or silylated. When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural identification of the components in a mixture. This can be particularly useful for monitoring reaction progress or detecting volatile impurities.

X-ray Crystallography for Absolute Configuration Determination (if applicable to derivatives)

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers. This technique provides detailed information about the spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal. For derivatives of this compound, which possess a stereogenic center, X-ray crystallography can be a powerful tool to unambiguously confirm their absolute stereochemistry, especially when new chiral centers are introduced during synthesis.

The application of X-ray crystallography for absolute configuration determination relies on the phenomenon of anomalous dispersion. When an X-ray beam interacts with the electrons of an atom, a phase shift occurs. In the presence of heavy atoms, this anomalous scattering becomes significant and can be used to distinguish between a molecule and its non-superimposable mirror image (enantiomer). The differences in the intensities of Friedel pairs of reflections allow for the assignment of the correct absolute configuration.

While specific X-ray crystallographic studies on derivatives of this compound are not extensively documented in publicly available research, the methodology is widely applied to a vast range of chiral organic molecules, including other morpholine derivatives and compounds with similar structural features. uobaghdad.edu.iqjst.go.jp The general procedure involves the synthesis of a suitable single crystal of a derivative. Often, derivatization is necessary to introduce a heavier atom (e.g., bromine, iodine) into the molecule to enhance the anomalous scattering effect, facilitating a more reliable determination of the absolute configuration.

A significant challenge in the crystallographic analysis of molecules like morpholine derivatives can be the inherent flexibility of the six-membered ring and any acyclic substituents, which can make obtaining high-quality crystals suitable for diffraction difficult. mdpi.com However, methods such as co-crystallization with other molecules can sometimes be employed to induce crystallization and obtain a well-ordered crystal structure. nih.gov

Once a suitable crystal is obtained and diffraction data are collected, the resulting electron density map is interpreted to build a molecular model. nih.gov The final step in absolute configuration determination involves the calculation of the Flack parameter. nih.gov A Flack parameter value close to zero for a given enantiomeric model confirms the correctness of the assigned absolute configuration, while a value close to one would indicate that the inverted structure is the correct one. nih.gov

For instance, in studies of other chiral molecules, researchers have successfully used X-ray diffraction to determine the absolute configuration of derivatives. mdpi.comnih.gov This was achieved by preparing crystalline derivatives, collecting diffraction data, and analyzing the anomalous scattering, leading to an unambiguous assignment of the stereochemistry at the chiral centers. mdpi.com This established methodology is directly applicable to novel chiral derivatives of this compound, should the need for unequivocal stereochemical assignment arise in a research context.

Computational and Theoretical Studies

Conformational Analysis of (S)-2-((benzyloxy)methyl)morpholine and its Derivatives

Computational studies on similar 2-substituted morpholines support this prediction. For instance, Density Functional Theory (DFT) calculations on various 2-substituted morpholine (B109124) derivatives have shown that the equatorial conformer is generally the most stable. The energy difference between the equatorial and axial conformers depends on the size and nature of the substituent. For a large group like benzyloxymethyl, this energy difference is expected to be significant, leading to a high population of the equatorial conformer at equilibrium.

A synergistic experimental and computational study on 2-substituted cyclobutane-alpha-amino acid derivatives has highlighted the power of combining techniques like X-ray diffraction and NMR spectroscopy with computational methods to understand conformational preferences. nih.gov Similar approaches for this compound would involve DFT calculations to map the potential energy surface and identify low-energy conformers. These theoretical findings would then be corroborated by experimental NMR data, such as coupling constants and Nuclear Overhauser Effect (NOE) studies, to confirm the predominant conformation in solution.

A detailed conformational analysis of 2-isopropyl-5-methyl-5-methoxymethyl-1,3,2-dioxaborinane using DFT and perturbation theory revealed multiple local minima due to the rotation of substituents. researchgate.net This suggests that for this compound, besides the ring conformation, the rotational isomers of the benzyloxymethyl group would also need to be considered to identify the global minimum energy structure.

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Substituent Position | Relative Energy (Predicted) | Key Interactions |

| Chair | Equatorial | Lowest | Minimized steric strain |

| Chair | Axial | Higher | 1,3-diaxial interactions |

| Boat/Twist-Boat | - | Highest | Torsional and flagpole strain |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool to elucidate the mechanisms of reactions involving morpholine derivatives. For this compound, which has a secondary amine, reactions such as N-alkylation and decomposition pathways can be investigated using theoretical methods.

Studies on the decomposition of morpholine have utilized RRKM-based calculations to map out potential energy surfaces. nih.gov These studies indicate that decomposition is often initiated by hydrogen abstraction followed by ring-opening. For this compound, the presence of the benzyloxymethyl substituent could influence the site of initial hydrogen abstraction and the subsequent fragmentation pathways.

The N-alkylation of morpholine with alcohols has been studied, and a reaction mechanism involving the formation of an intermediate complex has been proposed. acs.org Computational modeling of the N-alkylation of this compound would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway. The steric bulk of the benzyloxymethyl group would likely play a significant role in the kinetics of such reactions.

Furthermore, photocatalytic methods for the synthesis of substituted morpholines have been developed, and mechanistic studies suggest the involvement of radical cation intermediates. figshare.com Computational modeling could be employed to study the electronic structure of these intermediates and to understand the factors controlling the diastereoselectivity of the annulation process.

Prediction of Stereoselectivity in Reactions Involving the Morpholine Moiety

The chiral center at the C-2 position of this compound makes it a valuable synthon or catalyst for asymmetric synthesis. Computational models can be used to predict and rationalize the stereochemical outcome of reactions involving this chiral morpholine derivative.

The stereoselective synthesis of 2,5-disubstituted morpholines has been achieved using a palladium-catalyzed hydroamination reaction. rsc.org The stereochemical outcome is dictated by the geometry of the transition state, which can be modeled using DFT calculations. For reactions where this compound is used as a chiral auxiliary, computational modeling can help in designing substrates and reaction conditions to achieve high diastereoselectivity or enantioselectivity.

Machine learning approaches are also emerging as powerful tools for predicting the stereoselectivity of chemical reactions. nih.gov These models are trained on large datasets of reactions and can predict the enantiomeric excess or diastereomeric ratio for new reactions. While a specific model for this compound may not exist, general models could potentially be applied, or a focused model could be developed using data from reactions involving similar chiral morpholines.

An ideal chemical reaction is selective for a single product, and stereoselective reactions are crucial in organic synthesis for forming a specific stereoisomer. masterorganicchemistry.com Computational studies can provide a deep understanding of the factors governing this selectivity, such as steric and electronic effects in the transition states.

Structure-Reactivity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and other structure-reactivity studies are essential for understanding how the chemical structure of a molecule influences its reactivity and biological activity. For this compound and its derivatives, these studies can guide the design of new compounds with desired properties.

A review of morpholine as a pharmacophore highlights the importance of its structural features in interacting with biological targets. nih.gov QSAR studies on various morpholine derivatives have been conducted to correlate their structural properties with activities such as anticancer and antimicrobial effects. These studies typically use molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

For this compound, a QSAR study would involve synthesizing a series of derivatives with variations in the benzyl (B1604629) and methyl parts of the benzyloxymethyl group and at the nitrogen atom. The reactivity or biological activity of these derivatives would be measured experimentally, and then a mathematical model would be developed to relate these activities to the calculated molecular descriptors. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

For instance, a QSAR analysis of benzimidazole (B57391) derivatives against Pseudomonas aeruginosa used multiple linear regression to model the relationship between molecular descriptors and antibacterial activity. nih.gov A similar approach could be applied to a series of derivatives of this compound to understand its structure-reactivity profile. The development of specific chirality descriptors can be particularly important in modeling the activity of chiral molecules like the subject compound. researchgate.net

A QSAR study on 4-benzyloxy-2-trichloromethylquinazoline derivatives demonstrated the utility of this approach in identifying key molecular features for biological activity. pandawainstitute.com This highlights the potential for similar studies on benzyloxy-containing morpholine derivatives.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches for (S)-2-((benzyloxy)methyl)morpholine Synthesis

Traditional methods for synthesizing morpholines often involve multiple steps and the use of hazardous reagents, leading to significant waste. organic-chemistry.orgchemrxiv.org In response, the principles of green chemistry are driving the development of more environmentally benign and efficient synthetic routes. A key area of research is the development of one or two-step, redox-neutral protocols.

Recent advancements have demonstrated the synthesis of morpholines from 1,2-amino alcohols using inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). organic-chemistry.orgnih.govorganic-chemistry.org This method is notable for its high yields and the clean isolation of N-monoalkylation products, avoiding the formation of byproducts. chemrxiv.orgnih.gov The process is scalable and eliminates the need for toxic reagents such as chloroacetyl chloride and metal hydride reductions. organic-chemistry.orgchemrxiv.org The applicability of this methodology to a wide range of primary amines and 1,2-amino alcohols suggests its potential for the greener synthesis of this compound from the corresponding chiral amino alcohol, (S)-3-(benzyloxy)-1-aminopropan-2-ol. chemrxiv.orgnih.gov

Another promising green approach is the use of biocatalysis. While specific biocatalytic routes to this compound are not yet established, related research shows potential. For instance, novel biocatalysts, such as the acetone-treated biomass of Rhodococcus sp., have been successfully used for the enantioselective hydrolysis of racemic acetates to produce optically pure S-enantiomer alcohols containing a benzyloxy group. nih.gov This highlights the potential for developing enzymatic or whole-cell systems for the asymmetric synthesis or resolution of this compound or its precursors, offering a highly selective and sustainable alternative to traditional chemical methods.

| Green Synthesis Approach | Key Reagents/Catalysts | Potential Advantages for this compound |

| Redox-Neutral Annulation | Ethylene sulfate, tBuOK | High yield, fewer steps, avoids toxic reagents, scalable. organic-chemistry.orgchemrxiv.orgnih.gov |

| Biocatalysis | Enzymes (e.g., hydrolases), Whole-cell systems (Rhodococcus sp.) | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.gov |

Novel Catalytic Applications in Asymmetric Synthesis

Beyond its role as a chiral building block, this compound and its derivatives are being explored for their potential as ligands or catalysts in asymmetric synthesis. The inherent chirality and the presence of nitrogen and oxygen heteroatoms make the morpholine (B109124) ring an attractive scaffold for coordinating with metal centers and directing stereoselective transformations.

One emerging area is the use of chiral morpholine derivatives in asymmetric hydrogenation. Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for creating chiral molecules due to its high efficiency and atom economy. nih.gov Research has shown that rhodium complexes with chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org This suggests that derivatives of this compound could be developed into novel chiral ligands for a variety of metal-catalyzed reactions, expanding their utility beyond their structural role.

Organocatalysis is another field where morpholine derivatives are showing promise. researchgate.net The development of chiral superbases and other organic catalysts for enantioselective reactions is a rapidly growing area. nih.gov The morpholine scaffold can be incorporated into more complex organocatalyst structures, where the (S)-2-((benzyloxy)methyl) substituent can provide the necessary steric and electronic influence to induce high levels of asymmetry in reactions like aldol (B89426) additions, Michael additions, and atroposelective cyclizations. nih.govscielo.org.mx

| Catalytic Application | Catalyst System | Potential Reaction | Research Finding |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Hydrogenation of dehydromorpholines | Yields 2-substituted chiral morpholines with up to 99% enantiomeric excess. nih.govrsc.org |

| Organocatalysis | Isothiourea-based catalysts | Acylative Dynamic Kinetic Resolution | Highly enantioselective resolution of morpholinone-derived lactols. researchgate.net |

| Atroposelective Synthesis | Chiral Superbases | Intramolecular Cyclization | Development of catalysts for forming axially chiral N-aryl quinazolinediones. nih.gov |

Expansion of its Utility in the Construction of Complex Architectures

The morpholine heterocycle is a well-established pharmacophore found in numerous FDA-approved drugs. researchgate.netdigitellinc.com The future utility of this compound lies in its application as a versatile chiral starting material for the synthesis of increasingly complex and biologically active molecules, including spirocyclic and bridged systems. chemrxiv.orgresearchgate.net

Researchers are actively developing methods to incorporate C-functionalized morpholines into diverse molecular scaffolds. digitellinc.com For example, the Aza-Prins reaction, a powerful tool for constructing nitrogen-containing rings, has been used to synthesize complex bicyclic systems from chiral aldehydes bearing a benzyloxy group. csic.es A Bi(OTf)₃-promoted Aza-Prins reaction between N-tosylhomoallylamine and (R)-(benzyloxy)(phenyl)acetaldehyde demonstrates the ability to create complex piperidine-based structures, which are precursors to benzomorphans. csic.es This strategy could be adapted using precursors derived from this compound to access novel and complex polycyclic architectures.

Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to building molecular complexity. nih.gov An Ugi-tetrazole reaction followed by an intramolecular S_N2 cyclization has been shown to be an effective method for the de novo assembly of highly substituted morpholines and piperazines. nih.gov Applying this logic, this compound can be used as a key component in MCRs to rapidly generate libraries of diverse and complex molecules for biological screening.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, is revolutionizing the synthesis of organic molecules, particularly in the pharmaceutical industry. uc.pt This technology offers significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, improved scalability, and higher reproducibility. uc.ptnih.goveurofins.com The integration of this compound synthesis and its subsequent transformations into flow chemistry methodologies is a key area for future development.

Continuous flow processes have already been successfully developed for the synthesis of morpholines. nih.govacs.org For instance, a scalable photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been demonstrated under continuous flow conditions to produce various substituted morpholines. organic-chemistry.orgnih.govacs.org Such a process could be adapted for the large-scale production of this compound, making this important building block more accessible.

Moreover, flow chemistry enables the telescoping of multiple synthetic steps into a single, continuous process, minimizing manual handling and purification of intermediates. thieme-connect.de A multi-step flow synthesis can be envisioned where this compound is first synthesized in a reactor and the output stream is directly fed into a subsequent reactor for further functionalization or incorporation into a larger molecule. eurofins.comthieme-connect.de Proof-of-concept studies have already shown that key reactions, such as Grignard reagent formation for syntheses involving morpholine derivatives, could potentially be run as a continuous process. figshare.com This approach not only improves efficiency but also allows for the safe handling of reactive intermediates and reagents.

Q & A

Q. What strategies resolve conflicting bioactivity data for this compound across studies?

- Methodological Answer: Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. Meta-analyses of published data (e.g., vs. 16) can identify outliers due to impurities or enantiomeric contamination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.